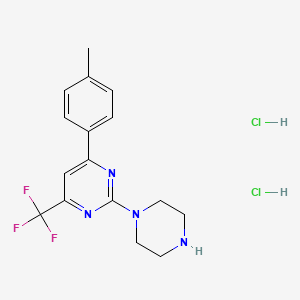

4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride

Description

4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride is a pyrimidine derivative with a molecular formula of C₁₆H₁₉Cl₂F₃N₄ and a molecular weight of 395.26 g/mol (CAS: 1431970-20-5) . The compound features a trifluoromethyl group at the 6-position, a 4-methylphenyl substituent at the 4-position, and a piperazine ring at the 2-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

4-(4-methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4.2ClH/c1-11-2-4-12(5-3-11)13-10-14(16(17,18)19)22-15(21-13)23-8-6-20-7-9-23;;/h2-5,10,20H,6-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJASQBDYDRIHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of 4-methylphenylamine with a suitable trifluoromethylating agent, followed by cyclization to form the pyrimidine core. Subsequent introduction of the piperazine group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrimidine compounds have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. In one study, compounds similar to 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine exhibited significant cytotoxicity against human breast cancer cells with IC50 values indicating effective growth inhibition .

Neurological Disorders

The piperazine moiety in the compound is known for its role in developing drugs targeting neurological disorders. Compounds with similar structures have shown promise as potential treatments for conditions such as anxiety and depression. The interaction of piperazine derivatives with neurotransmitter systems suggests that this compound may also possess anxiolytic or antidepressant properties .

Inhibition of Poly (ADP-Ribose) Polymerase

The compound has been investigated for its ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are particularly relevant in cancer therapy as they can enhance the effectiveness of chemotherapeutic agents by preventing cancer cells from repairing DNA damage . This mechanism positions 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride as a candidate for further development in targeted cancer therapies.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine Dihydrochloride

- Molecular Formula : C₁₅H₁₆Cl₂F₄N₄

- Molecular Weight : 399.22 g/mol (CAS: 1431964-24-7) .

- Key Difference : Replaces the 4-methylphenyl group with a 4-fluorophenyl substituent.

- However, the reduced steric bulk compared to methyl may alter pharmacokinetic properties .

4-(4-Ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine Dihydrochloride

Heterocyclic and Functional Group Modifications

4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine Hydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₄S

- CAS : 321571-41-9 .

- Key Differences :

- Replaces trifluoromethyl with a methylsulfanyl group at the 6-position.

- Introduces a chlorine atom at the 4-position.

- These changes could affect target selectivity and toxicity profiles .

4,4'-(1,4-Piperazinediyl)bis[6-chloro-2-(methylthio)-pyrimidine]

- Molecular Formula : C₁₄H₁₆Cl₂N₆S₂

- Molecular Weight : 403.35 g/mol (CAS: 339017-81-1) .

- Key Differences :

- Features dual pyrimidine cores linked via piperazine.

- Contains chloro and methylsulfanyl substituents.

- Impact : The bispyrimidine structure may enable dual-target inhibition, but the increased molecular weight and sulfur content could reduce bioavailability .

Salt Form Comparisons

Free Base vs. Dihydrochloride Salt

Structural-Activity Relationship (SAR) Insights

- Trifluoromethyl Group : The electron-withdrawing trifluoromethyl group enhances binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .

- Piperazine Moiety : The basic piperazine nitrogen facilitates protonation at physiological pH, improving solubility and hydrogen-bonding interactions .

- Phenyl Substituents :

- Methyl (4-Methylphenyl) : Balances lipophilicity and steric effects.

- Fluoro (4-Fluorophenyl) : Enhances electronegativity and metabolic stability via reduced CYP450-mediated oxidation .

Biological Activity

4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride, a compound with the molecular formula CHFN·2HCl, is notable for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring, which is pivotal in many biological systems. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | CHFN·2HCl |

| Molecular Weight | 395.25 g/mol |

| CAS Number | 1431970-20-5 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized that the piperazine moiety facilitates binding to biological targets, enhancing its pharmacological effects.

Potential Targets:

- Receptors : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzymes : It shows promise as an inhibitor of specific enzymes involved in disease processes, such as cancer proliferation and viral replication.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Antiviral Activity : In vitro studies have demonstrated that related compounds exhibit inhibitory effects against viruses such as Chikungunya virus (CHIKV), suggesting potential antiviral applications .

- Anticancer Properties : Compounds structurally similar to this pyrimidine derivative have shown moderate to significant efficacy against human breast cancer cells, indicating potential as an anticancer agent .

- Central Nervous System Effects : Given the structure's similarity to known psychoactive compounds, it may influence neurotransmitter systems, potentially aiding in the treatment of psychiatric disorders.

Case Study 1: Antiviral Efficacy

In a study focused on pyrimidine derivatives, several analogues were identified as selective inhibitors of CHIKV. These compounds were synthesized through a four-step process involving the reaction of substituted pyrimidines with piperazine . The lead compound exhibited a selectivity index greater than 61 against multiple viral strains.

Case Study 2: Anticancer Activity

A recent investigation into piperazine-pyrimidine hybrids revealed that certain derivatives inhibited PARP1 activity in human breast cancer cells. The IC50 values ranged from 18 µM to 57.3 µM when compared to established drugs like Olaparib . This highlights the potential of these compounds in oncology.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride?

Answer:

The synthesis typically involves multi-step protocols, including:

- Core pyrimidine formation : Condensation of substituted benzaldehyde derivatives with urea/thiourea analogs under acidic or basic conditions.

- Piperazine coupling : Nucleophilic substitution at the C2 position of the pyrimidine ring using piperazine derivatives in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C).

- Trifluoromethyl introduction : Direct fluorination via halogen exchange or use of trifluoromethylating agents (e.g., Ruppert–Prakash reagent) in anhydrous conditions.

- Salt formation : Treatment with HCl in ethanol/ether to precipitate the dihydrochloride salt, followed by recrystallization for purity .

Critical validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (DMSO-, 400 MHz) .

Advanced: How can X-ray crystallography resolve challenges in characterizing this compound’s crystal structure?

Answer:

High-resolution X-ray diffraction (single-crystal, Cu-Kα radiation) paired with SHELXL refinement is optimal:

- Twinning mitigation : Use HKLF5 format in SHELXL for data integration when twinning is detected.

- Disorder modeling : Apply PART and SIMU instructions to manage trifluoromethyl/phenyl group disorder.

- Validation : R-factor thresholds < 0.05 for high-confidence structures (e.g., as in : , ) .

Basic: Which analytical techniques are essential for verifying purity and structural fidelity?

Answer:

- Chromatography : Reverse-phase HPLC (≥95% purity; mobile phase: 0.1% TFA in acetonitrile/water).

- Spectroscopy : F NMR to confirm trifluoromethyl integrity (−60 to −70 ppm range).

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks () .

Advanced: How does the trifluoromethyl group influence physicochemical and pharmacological properties?

Answer:

The CF group enhances:

- Lipophilicity : LogP increases by ~1.0–1.5 units, improving membrane permeability (measured via shake-flask method).

- Metabolic stability : Reduces oxidative metabolism in liver microsome assays (e.g., t > 60 min vs. non-CF analogs).

- Electron-withdrawing effects : Modulates pKa of adjacent amine groups (determined via potentiometric titration) .

Advanced: How should contradictory pharmacokinetic data across in vitro and in vivo models be reconciled?

Answer:

- Model alignment : Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro hepatic clearance data to in vivo contexts.

- Species-specific factors : Adjust for differences in plasma protein binding (equilibrium dialysis) and CYP450 isoform activity.

- Panel studies : Implement longitudinal designs (e.g., 3-wave panels) to assess temporal effects, as in .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (TLV: 0.1 mg/m for similar pyrimidines).

- Waste disposal : Segregate halogenated waste (UN2857) for incineration by licensed facilities .

Advanced: What strategies improve yield in dihydrochloride salt formation?

Answer:

- Counterion optimization : Use HCl gas instead of aqueous HCl to minimize hydrolysis.

- Solvent selection : Ethanol/ether (4:1 v/v) enhances precipitation efficiency.

- Crystallization control : Slow cooling (2°C/min) yields larger, purer crystals (≥90% yield) .

Advanced: Can computational methods predict target binding affinities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.